Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride
Description
Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrimidine core. The molecule features a methyl ester at position 6, an aminomethyl substituent at position 2, and a hydrochloride salt, enhancing its solubility and bioavailability.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2.ClH/c1-15-7(14)5-3-10-8-11-6(2-9)12-13(8)4-5;/h3-4H,2,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQNMAFKDECEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC(=N2)CN)N=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethyl acetate and cyclohexane, and the process may involve steps like nucleophilic addition, cyclization, and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization, and employing industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of iminoquinone derivatives.
Reduction: Reduction reactions can modify the triazole ring, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound, enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iminoquinone derivatives, while nucleophilic substitution can produce various substituted triazolopyrimidines .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride has been explored for various therapeutic potentials:
- Antimicrobial Activity: Recent studies indicate that this compound exhibits significant antimicrobial properties against pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3g | Candida albicans | 0.83 |
These findings suggest that the compound could be developed as a new antimicrobial agent against resistant strains of bacteria and fungi .
- Anticonvulsant Activity: Studies using animal models have shown that derivatives of this compound exhibit protective effects against seizures induced by pentylenetetrazole (PTZ), with effective doses (ED50) reported around . This indicates potential applications in treating epilepsy and other seizure disorders .
Enzyme Inhibition
The compound acts as an inhibitor of several enzymes involved in critical biological pathways:
- Enzymes Targeted:
- JAK1
- JAK2
- PHD-1
The mechanism involves binding to the active sites of these enzymes, inhibiting their activity, which may lead to therapeutic effects in conditions like cancer and inflammatory diseases .
Drug Design
The versatility of the triazolo[1,5-a]pyrimidine scaffold allows for modifications that can enhance drug properties such as solubility and bioavailability. The compound has been proposed as a potential surrogate for purine rings in drug design due to its structural similarities .
Case Study: Antimicrobial Efficacy
A comprehensive evaluation of various derivatives revealed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as templates for developing new antimicrobial agents with improved efficacy against resistant strains .
Case Study: Anticonvulsant Properties
In another study focusing on the anticonvulsant properties of triazolo derivatives, compounds similar to this compound were tested in PTZ-induced seizure models. Results indicated a significant reduction in seizure frequency and severity compared to control groups .
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride involves its interaction with molecular targets such as ATF4 and NF-kB proteins. These interactions inhibit pathways related to endoplasmic reticulum stress and apoptosis, leading to neuroprotective and anti-inflammatory effects . The compound’s ability to modulate these pathways makes it a valuable tool in studying neurodegenerative diseases and inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The triazolopyrimidine scaffold is highly versatile, with substituents dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity: Aminomethyl vs. Amide/Carboxamide: The target compound’s 2-aminomethyl group may enhance hydrogen bonding with biological targets compared to carboxamide derivatives (e.g., compound 5a), which exhibit antiproliferative activity via tubulin inhibition .
Electronic and Steric Effects :
- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., compound ) increase electrophilicity, possibly improving DNA-binding in antimicrobial applications.
- Aryl vs. Alkyl Substituents : Phenyl groups (e.g., ) introduce π-π stacking interactions, whereas alkyl chains (e.g., ethylthio in ) may alter membrane permeability.
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for carboxamide derivatives (e.g., multi-component Biginelli-like reactions using aldehydes, triazole diamines, and esters) . However, the aminomethyl group may require protective strategies to avoid side reactions.
Antiproliferative Activity
Triazolopyrimidines with carboxamide substituents (e.g., 5a–v) show potent antiproliferative effects against cancer cell lines (IC₅₀: 0.8–12.7 μM), attributed to tubulin polymerization inhibition . The target compound’s ester and aminomethyl groups may modulate these effects by altering binding affinity or metabolic stability.
Biological Activity
Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride is a compound belonging to the class of triazolopyrimidines, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on synthesis methods, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazolo-pyrimidine scaffold, which is known for its structural similarity to purines. This similarity allows it to interact with various biological targets effectively. The synthesis of triazolopyrimidine derivatives has been optimized through various methods, including regioselective reactions involving 3,5-diamino-1,2,4-triazole and substituted carbonyl compounds .
Biological Activity Overview
Triazolopyrimidine derivatives have been extensively studied for their pharmacological properties. The biological activity of this compound can be summarized as follows:
- Antiviral Activity : Compounds in this class have shown promising antiviral properties. For instance, certain derivatives were identified as inhibitors of influenza virus RNA polymerase heterodimerization .
- Anticancer Properties : Research indicates that triazolopyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Effects : These compounds have also been evaluated for their antimicrobial activities. Some derivatives have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Antiviral Studies
A notable study highlighted the ability of a specific triazolopyrimidine derivative to inhibit the heterodimerization of the influenza virus RNA polymerase PA–PB1 subunit. This inhibition is crucial as it interferes with viral replication processes .
Anticancer Activity
Table 1 summarizes the anticancer activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Induction of G0/G1 phase arrest |
| HCT-116 (Colon) | 0.80 | Apoptosis induction |
| ACHN (Renal) | 0.87 | Cell cycle disruption |
These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In antimicrobial studies, this compound exhibited strong activity against both planktonic cells and biofilms formed by various bacterial strains. The compound's effectiveness was particularly pronounced against MRSA strains .
Case Studies
Several case studies have documented the therapeutic potential of triazolopyrimidine derivatives:
- Case Study on Cancer Treatment : A derivative was tested on a panel of cancer cell lines and demonstrated superior antiproliferative activity compared to standard chemotherapeutics .
- Case Study on Antimicrobial Efficacy : In vitro studies showed that a related compound significantly reduced biofilm formation in clinical isolates of MRSA .
Q & A
Q. What are the optimized synthetic routes for Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate hydrochloride?
A modified Biginelli reaction under solvent-free or mild acidic conditions is commonly employed. For example, refluxing aminotriazole derivatives with diethyl ethoxymethylenemalonate in glacial acetic acid yields triazolo[1,5-a]pyrimidine carboxylates . Catalysts like TMDP in water-ethanol mixtures (1:1 v/v) improve yields and reduce reaction times (3–4 hours, ~85% yield) . Post-synthesis, hydrochloride salt formation is achieved via treatment with HCl in ethanol.
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns. For example, δ 8.87 ppm (s, 1H) corresponds to triazole protons, and δ 4.39–4.36 ppm (t, J = 7 Hz) indicates methylene groups adjacent to the carboxylate .
- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 436.2 [M+H]+) validate molecular weight .
- Melting Point Analysis : Consistency with literature values (e.g., 192–195°C) confirms purity .
Q. What is the role of the aminomethyl group in structure-activity relationships (SAR)?
The aminomethyl moiety enhances solubility and bioavailability by introducing a polar functional group. Comparative studies of analogs (e.g., methylthio or aryl substitutions) show that the aminomethyl group improves binding affinity to biological targets like cannabinoid receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?
- Catalyst Screening : Ammonium chloride under solvent-free conditions increases yields (84–88%) for similar dihydrotetrazolo[1,5-a]pyrimidines .
- Solvent Systems : A 1:1 water-ethanol mixture reduces side reactions compared to pure acetic acid .
- Temperature Control : Reflux at 80–90°C minimizes decomposition of heat-sensitive intermediates .
Q. How do researchers resolve contradictions in spectroscopic data for analogs?
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:
Q. What computational methods are used to predict biological activity?
- Molecular Docking : Evaluates binding to targets like CB2 receptors using software (e.g., AutoDock Vina). The aminomethyl group’s orientation in the binding pocket correlates with activity .
- QSAR Modeling : Leverages electronic parameters (e.g., Hammett constants) to predict substituent effects on potency .
Q. How is biological activity assessed in vitro?
Q. What safety precautions are required during handling?
- Toxicity Screening : Related triazolopyrimidines show moderate oral toxicity (LD50 > 500 mg/kg in rodents), necessitating PPE (gloves, lab coats) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Methodological Notes
- Synthesis : Prioritize solvent-free or aqueous conditions to align with green chemistry principles .
- Data Validation : Cross-reference NMR assignments with analogs (e.g., Ethyl 7-amino derivatives) to avoid misinterpretation .
- Biological Testing : Include positive controls (e.g., WIN 55,212-2 for CB2 assays) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
